Structural properties and stereochemistry of 9-cis-retinyl linoleate
Structural properties and stereochemistry of 9-cis-retinyl linoleate
An In-Depth Technical Guide to the Structural Properties and Stereochemistry of 9-cis-Retinyl Linoleate
Abstract
9-cis-Retinyl linoleate is a specific ester of vitamin A, composed of the 9-cis isomer of retinol and the omega-6 fatty acid, linoleic acid. This molecule holds significant interest for researchers in ophthalmology, oncology, and metabolic diseases due to its role as a biological precursor to 9-cis-retinal and 9-cis-retinoic acid, the latter being a high-affinity ligand for the Retinoid X Receptor (RXR).[1][2][3] The stereochemistry of its polyene chain and fatty acid tail dictates its three-dimensional structure, which in turn governs its physicochemical properties, metabolic fate, and biological activity. This guide provides a comprehensive technical overview of the structural and stereochemical features of 9-cis-retinyl linoleate and outlines the critical analytical methodologies required for its unambiguous characterization, tailored for scientists in drug discovery and development.
Molecular Architecture
The structure of 9-cis-retinyl linoleate (Molecular Formula: C₃₈H₆₀O₂; Molecular Weight: 548.88 g/mol ) is best understood by examining its constituent parts: the retinoid head and the fatty acid tail, joined by an ester linkage.[4]
The 9-cis-Retinol Moiety
The retinoid portion consists of a β-ionone ring and a conjugated tetraene side chain. The defining feature is the geometric configuration of the double bond at the C9 position. In 9-cis-retinol, this bond has a cis (or Z for Zusammen) configuration, which introduces a significant bend in the polyene chain compared to its all-trans counterpart.[5] The remaining double bonds in the acyclic chain retain a trans (E for Entgegen) configuration. This specific isomeric form is crucial for its biological function, particularly its metabolic conversion to ligands that activate the RXR pathway.[3]
The Linoleate Moiety
Linoleic acid is an 18-carbon polyunsaturated omega-6 fatty acid. Its structure is characterized by two cis double bonds at the C9 and C12 positions. These cis bonds introduce kinks into the otherwise flexible acyl chain, preventing it from adopting a linear conformation. This non-linear structure is fundamental to the fluidity of biological membranes where such fatty acids are incorporated.
The Ester Linkage
The retinol and linoleic acid moieties are covalently joined via an ester bond. This linkage is formed between the primary alcohol group (-CH₂OH) of 9-cis-retinol and the carboxylic acid group (-COOH) of linoleic acid. This esterification increases the molecule's lipophilicity, making it suitable for storage in lipid bodies within cells, such as the retinyl ester storage structures in the retinal pigment epithelium (RPE).[6]
Stereochemistry and Conformational Analysis
The precise three-dimensional shape of 9-cis-retinyl linoleate is dictated by the fixed geometry of its double bonds.
-
Retinoid Chain: The full IUPAC name for the retinoid portion of the ester is [(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl].[7] The critical "6Z" designation (corresponding to the common "9-cis" nomenclature) forces a bend in the molecule's core.
-
Linoleate Chain: The linoleate portion is designated as (9Z,12Z)-octadeca-9,12-dienoate, with the two cis bonds creating a curved conformation.[7]
This combination of bends and kinks results in a complex, non-planar molecular shape. This stereochemistry is not merely a structural footnote; it is the primary determinant of the molecule's ability to be recognized and processed by specific enzymes, such as retinyl ester hydrolases, and its capacity to serve as a precursor for the biologically active 9-cis-retinal.[8][9]
Structural Elucidation and Analytical Characterization
Unambiguous identification and quantification of 9-cis-retinyl linoleate, particularly within complex biological mixtures, requires a multi-faceted analytical approach. Due to the molecule's sensitivity to light, heat, and oxidation, all procedures must be performed under dim red light and nitrogen or argon atmosphere where possible.[6]
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating retinyl ester isomers.[10][11] The choice between normal-phase and reverse-phase chromatography depends on the analytical goal.
This method excels at separating geometric isomers (e.g., 9-cis vs. all-trans) based on subtle differences in their interaction with a polar stationary phase.[12][13]
-
Column: Silica-based column (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm).[13]
-
Mobile Phase: An isocratic mixture of a non-polar solvent with a small percentage of a polar modifier (e.g., 0.4% 2-propanol in hexane).[13]
-
Flow Rate: 1.5-2.0 mL/min.[13]
-
Detection: UV detector set to 325 nm, the characteristic absorbance maximum for retinoids.[13]
-
Rationale: The polar hydroxyl groups on the silica stationary phase interact differently with the slightly different dipole moments of the various retinoid isomers, allowing for their separation. The all-trans isomer typically elutes last among the common isomers.[12]
This is a robust method for quantifying total retinyl esters in complex samples like tissue homogenates or serum, where separation is based on hydrophobicity.[10][14]
-
Sample Preparation: Perform a liquid-liquid extraction (e.g., with hexane after protein precipitation with ethanol) to isolate lipids from the aqueous biological matrix.[11]
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 × 100 mm, 3.5 µm).[13]
-
Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like formic acid to improve peak shape. A typical gradient might start with 89% acetonitrile / 11% water and ramp to 100% acetonitrile.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV (325 nm) or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).[13][15]
-
Rationale: The hydrophobic C18 stationary phase retains the highly lipophilic retinyl esters. Elution order is primarily determined by overall hydrophobicity, with different fatty acid esters being separable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., C₆D₆ or CDCl₃) in a 5 mm NMR tube.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra.
-
2D Spectra Acquisition: To resolve ambiguities, acquire a suite of 2D experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds, which is critical for assembling the molecular backbone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. A strong NOE between the proton at C8 and the methyl protons at C5 would confirm the 6-s-cis conformation of the β-ionone ring, while specific correlations across the C9=C10 double bond confirm its cis geometry.[16]
-
-
Rationale: This combination of experiments allows for the complete and unambiguous assignment of every proton and carbon signal, providing definitive proof of both the connectivity and the stereochemistry of the molecule.[18]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale / Key Correlations |
| Retinoid C15-H₂ (Ester) | ~4.61 | ~61.1 | Signal is a doublet, shifted downfield due to the ester oxygen.[16] |
| Retinoid C10-H | ~6.03 | ~125.7 | Olefinic proton adjacent to the cis bond.[16] |
| Retinoid C7-H / C8-H | ~6.84 - 7.02 | ~129-139 | Complex multiplet region for conjugated olefinic protons.[16] |
| Linoleate C9/10/12/13-H | ~5.3-5.4 | ~128-130 | Characteristic region for cis-olefinic protons in fatty acids. |
| Linoleate C11-H₂ | ~2.77 | ~25.6 | Bis-allylic protons, a key diagnostic signal for polyunsaturated fatty acids. |
| Retinoid C20-CH₃ (at C13) | ~1.79 | ~12.5 | Methyl group on the polyene chain.[16] |
| β-Ionone Ring C16/17-CH₃ | ~1.10 | ~29.2 | Gem-dimethyl protons on the ring.[16] |
| Table 1: Predicted ¹H and ¹³C NMR chemical shifts for key structural features of 9-cis-retinyl linoleate, based on published data for 9-cis-retinyl acetate in C₆D₆ and linoleic acid.[16][17] |
Mass Spectrometry (MS)
LC-MS is a powerful tool for sensitive detection and quantification.[15] Atmospheric Pressure Chemical Ionization (APCI) is often preferred for retinoids as it is a soft ionization technique suitable for relatively nonpolar compounds.[19]
-
LC System: Couple a reverse-phase HPLC system (as described in 4.1) to the mass spectrometer.
-
Ionization Source: Utilize an APCI source in positive ion mode.[19]
-
MS Analysis: Perform Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest specificity.
-
Parent Ion: Monitor for the protonated molecule [M+H]⁺ at m/z 549.5.
-
Fragment Ion: A characteristic fragment corresponds to the loss of the linoleate tail, resulting in the 9-cis-retinyl carbocation at m/z 269.2.[19] The transition from m/z 549.5 → 269.2 is a highly specific signature for retinyl esters.
-
-
Rationale: MRM provides exceptional sensitivity and selectivity by monitoring a specific parent-to-daughter ion fragmentation, allowing for accurate quantification even at very low levels in complex biological samples.[15][19]
Conclusion
The structural and stereochemical identity of 9-cis-retinyl linoleate is defined by the specific cis configuration of three double bonds within its retinoid and linoleate moieties. This precise geometry creates a unique three-dimensional architecture that is fundamental to its biological role as a metabolic precursor and storage form of vitamin A. For researchers and drug development professionals, a rigorous and integrated analytical strategy is paramount for its characterization. This strategy must leverage the isomer-resolving power of normal-phase HPLC, the quantitative robustness of reverse-phase LC-MS/MS, and the definitive structural proof provided by advanced NMR spectroscopy.
References
-
Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Bridges, C. D., & Fong, S. L. (1980). High-pressure liquid chromatography of fatty acid esters of retinol isomers. Investigative Ophthalmology & Visual Science, 19(10), 1233-1238. Retrieved from [Link]
-
Kane, M. A., & Napoli, J. L. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Methods in Molecular Biology, 652, 55-69. Retrieved from [Link]
-
Kane, M. A., & Napoli, J. L. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Methods in Molecular Biology, 652, 55-69. Retrieved from [Link]
-
Gundert, T. F., & Wyss, R. (2003). Chromatographic analysis of endogenous retinoids in tissues and serum. Journal of Chromatography B, 787(1), 1-20. Retrieved from [Link]
-
Maeda, A., Saperstein, D. A., & Palczewski, K. (2009). Effects of Long-Term Administration of 9-cis-Retinyl Acetate on Visual Function in Mice. Investigative Ophthalmology & Visual Science, 50(1), 322-333. Retrieved from [Link]
-
Maeda, A., et al. (2009). Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65(-/-) Mice. Investigative Ophthalmology & Visual Science, 50(9), 4373-4382. Retrieved from [Link]
-
Moise, A. R., et al. (2016). Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights. ACS Catalysis, 6(11), 7549-7557. Retrieved from [Link]
-
Maeda, A., Saperstein, D. A., & Palczewski, K. (2009). Effects of long-term administration of 9-cis-retinyl acetate on visual function in mice. Investigative Ophthalmology & Visual Science, 50(1), 322-333. Retrieved from [Link]
-
Rühl, R., et al. (2018). 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category. Nutrition Reviews, 76(12), 893-907. Retrieved from [Link]
-
Van Hooser, J. P., et al. (2002). Rapid restoration of visual pigment and function with oral retinoid in a mouse model of childhood blindness. Proceedings of the National Academy of Sciences, 99(12), 8345-8350. Retrieved from [Link]
-
Eckhoff, C., et al. (1996). Identification of 9-cis-retinoic acid, 9,13-di-cis-retinoic acid, and 14-hydroxy-4,14-retro-retinol in human plasma after liver consumption. The Journal of Lipid Research, 37(7), 1475-1484. Retrieved from [Link]
-
Zhou, J., et al. (2001). Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry. Rapid Communications in Mass Spectrometry, 15(16), 1415-1422. Retrieved from [Link]
-
9-cis-Retinol. (n.d.). PubChem. Retrieved from [Link]
-
Otero, M. P., et al. (2002). Stereoselective Synthesis of Annular 9-cis-Retinoids and Binding Characterization to the Retinoid X Receptor. The Journal of Organic Chemistry, 67(17), 5876-5882. Retrieved from [Link]
-
Tzakos, A. G., et al. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 25(16), 3632. Retrieved from [Link]
-
Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. (n.d.). SCIEX Technical Note. Retrieved from [Link]
-
Boehm, M. F., et al. (1994). Synthesis of high specific activity [3H]-9-cis-retinoic acid and its application for identifying retinoids with unusual binding properties. Journal of Medicinal Chemistry, 37(3), 408-414. Retrieved from [Link]
-
vitamin a acetate. (2022). NP-MRD. Retrieved from [Link]
-
Mertz, J. R., et al. (2000). 9-cis-Retinoids: Biosynthesis of 9-cis-Retinoic Acid. Biochemistry, 39(23), 6823-6831. Retrieved from [Link]
-
Maeda, A., et al. (2009). Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice. Investigative Ophthalmology & Visual Science, 50(9), 4373-4382. Retrieved from [Link]
-
9-cis-Retinol. (2011). FooDB. Retrieved from [Link]
-
Levin, A. A., et al. (1992). 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha. Nature, 355(6358), 359-361. Retrieved from [Link]
-
Kim, J. H., et al. (2013). Complete NMR assignment of retinal and its related compounds. Magnetic Resonance in Chemistry, 51(10), 684-688. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Document: Synthesis of high specific activity [3H]-9-cis-retinoic acid and its application for identifying retinoids with unusual binding properties.... - ChEMBL [ebi.ac.uk]
- 3. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 9-cis-Retinol | C20H30O | CID 9947823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. 9-cis-Retinyl Linoleate | LGC Standards [lgcstandards.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 11. Chromatographic analysis of endogenous retinoids in tissues and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
